molecular formula C29H46N2O6 B1248462 Pseudotrienic acid B

Pseudotrienic acid B

Cat. No.: B1248462
M. Wt: 518.7 g/mol
InChI Key: KUBFEPFJIGSSKC-DXIDGMHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudotrienic acid B is a bioactive natural product isolated from the bacterial strain Pseudomonas sp. MF381-IODS . This compound is characterized as a tetradeca equivalent and its structure suggests it is derived from the ring opening of a macrolide, though it is prone to lactone formation . The primary research value of this compound lies in its antimicrobial properties. Bioassay-guided fractionation studies have demonstrated that it can inhibit the growth of the Gram-positive bacterium Staphylococcus aureus and the plant pathogen Pseudomonas syringae pv. syringae , with a reported minimum inhibitory concentration (MIC) of 70 µg/mL for both . Its related analog, pseudotrienic acid A, is a nona-2,4,6-trienoic acid derivative and shares this bioactivity profile . The compound has also attracted significant interest from the synthetic chemistry community due to its complex structure, which features triene moieties and stereogenic centers. Concise and convergent total syntheses of this compound have been achieved, utilizing advanced techniques such as stereoselective cross-metathesis and Stille cross-coupling to construct its core structure . These syntheses facilitate further research by providing routes to the compound and its analogs. This compound is related to the immunosuppressive agent FR252921, as synthetic campaigns have been developed to produce both molecules from a common intermediate . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C29H46N2O6

Molecular Weight

518.7 g/mol

IUPAC Name

(2E,4E,6E)-9-[[(2S,3R)-3-hydroxy-4-[[(3E,5E)-7-hydroxy-4-methyltetradeca-3,5-dienoyl]amino]-2-methylbutanoyl]amino]nona-2,4,6-trienoic acid

InChI

InChI=1S/C29H46N2O6/c1-4-5-6-9-12-15-25(32)19-17-23(2)18-20-27(34)31-22-26(33)24(3)29(37)30-21-14-11-8-7-10-13-16-28(35)36/h7-8,10-11,13,16-19,24-26,32-33H,4-6,9,12,14-15,20-22H2,1-3H3,(H,30,37)(H,31,34)(H,35,36)/b10-7+,11-8+,16-13+,19-17+,23-18+/t24-,25?,26-/m0/s1

InChI Key

KUBFEPFJIGSSKC-DXIDGMHMSA-N

Isomeric SMILES

CCCCCCCC(/C=C/C(=C/CC(=O)NC[C@@H]([C@H](C)C(=O)NCC/C=C/C=C/C=C/C(=O)O)O)/C)O

Canonical SMILES

CCCCCCCC(C=CC(=CCC(=O)NCC(C(C)C(=O)NCCC=CC=CC=CC(=O)O)O)C)O

Synonyms

pseudotrienic acid B

Origin of Product

United States

Discovery and Bioproduction of Pseudotrienic Acid B

Isolation from Pseudomonas sp. MF381-IODS

The primary source of Pseudotrienic acid B is the bacterium identified as Pseudomonas sp. MF381-IODS. acs.orgacs.orgslu.senih.govmdpi.com This microorganism is the natural producer of this complex organic compound. The discovery was the result of a targeted search for novel antimicrobial agents from microbial sources. acs.orgslu.se

Source Organism Characterization and Taxonomy

The producing organism, strain MF381-IODS, belongs to the genus Pseudomonas, a group of bacteria well-regarded for their diverse metabolic capabilities and production of a wide array of secondary metabolites. acs.orgmdpi.com Phenotypic and genotypic analyses have been employed to characterize this strain. nih.gov On King's medium B, it exhibits fluorescence and forms colonies with distinctive crystalline structures. nih.gov

Further taxonomic investigation using 16S rRNA gene sequencing revealed its close relationship to Pseudomonas frederiksbergensis and Pseudomonas mandelii. nih.govscite.ai Specifically, one of the IODS isolates, strain MF 381, was found to be most closely related to Pseudomonas frederiksbergensis. nih.govscite.ai These taxonomic studies are crucial for understanding the unique biosynthetic pathways that lead to the production of compounds like this compound. slu.se

Strain Cultivation and Fermentation Parameters for Optimized Metabolite Production

To achieve optimal yields of this compound, the cultivation and fermentation conditions for Pseudomonas sp. MF381-IODS must be precisely controlled. The bacterium is cultured in a liquid medium, and the production of the target metabolite is monitored over time. acs.orgmdpi.com While specific optimal parameters for this compound production are detailed in dedicated studies, general fermentation principles aim to maximize biomass and secondary metabolite synthesis. This often involves adjusting factors such as nutrient composition, pH, temperature, and aeration. researchgate.netnih.gov For instance, the production of secondary metabolites in other Pseudomonas species has been shown to be influenced by the choice of carbon sources and incubation temperatures. researchgate.net The cell-free supernatant from the fermentation broth is the starting material for the isolation of this compound. acs.org

Bioassay-Guided Fractionation Methodologies for this compound Enrichment

The isolation of this compound from the complex mixture of the fermentation broth is guided by its biological activity. acs.orgslu.senih.govnih.gov This process, known as bioassay-guided fractionation, involves systematically separating the crude extract into fractions and testing each for its antimicrobial properties. slu.semdpi.com

A robust methodology was developed for this purpose, utilizing in vitro bioassays to track the desired activity throughout the separation process. acs.orgslu.se The bioassays typically involve challenging specific test organisms with the fractions and observing for inhibition of growth. acs.orgnih.gov For the discovery of Pseudotrienic acids, organisms such as Staphylococcus aureus, Fusarium culmorum, and Drechslera sorokiniana were used to identify the active fractions. acs.org This multi-target approach allows for the isolation of compounds with a range of biological activities. slu.se

Advanced Chromatographic Separation Techniques for this compound Isolation

Following the initial enrichment through bioassay-guided fractionation, advanced chromatographic techniques are employed to purify this compound to homogeneity. acs.orgslu.senih.gov Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase. slideshare.netnih.govijfmr.com

The process for isolating this compound involves several key steps:

Solid Phase Extraction (SPE): The cell-free supernatant is first passed through an SPE column. This initial step helps to separate the compounds based on their polarity, with the lipophilic fraction containing this compound being eluted with a high concentration of an organic solvent like acetonitrile (B52724). acs.orgslu.se

High-Performance Liquid Chromatography (HPLC): The enriched fraction from SPE is then subjected to multiple rounds of HPLC. acs.orgslu.se HPLC is a powerful separation technique that uses high pressure to pass the solvent through a column packed with a stationary phase, allowing for high-resolution separation. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used. acs.orgadarshcollege.in For this compound, a gradient of acetonitrile in water is typically employed. acs.orgslu.se The fractions are collected and their antimicrobial activity is verified between each HPLC run. acs.org

The following table summarizes the chromatographic steps used in the isolation of this compound:

Chromatographic Technique Stationary Phase Mobile Phase Purpose
Solid Phase Extraction (SPE)C18 silicaWater/Acetonitrile gradientInitial fractionation and enrichment
High-Performance Liquid Chromatography (HPLC) - Step 1C18 silicaWater/Acetonitrile gradientFurther separation of the active fraction
High-Performance Liquid Chromatography (HPLC) - Step 2Phenyl-hexyl silicaWater/Acetonitrile gradientFine purification of this compound
High-Performance Liquid Chromatography (HPLC) - Step 3C18 silicaIsocratic Methanol/WaterFinal polishing to yield pure compound

This table is a representation of a typical multi-step chromatographic purification process for natural products.

Through this meticulous combination of bioassays and advanced separation techniques, this compound can be isolated in its pure form, allowing for its detailed structural elucidation and further scientific investigation. acs.orgslu.se

Structural Elucidation and Stereochemical Assignment of Pseudotrienic Acid B

Spectroscopic Analysis for Molecular Connectivity and Partial Structures

The foundational step in elucidating the structure of Pseudotrienic acid B involved a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy was paramount in defining the carbon-hydrogen framework, while Mass Spectrometry (MS) provided crucial information about the molecular weight and elemental composition. nih.govdntb.gov.ua

NMR spectroscopy served as the primary tool for mapping the connectivity of atoms within this compound. nih.gov Through a series of one-dimensional and two-dimensional experiments, researchers were able to identify individual spin systems corresponding to distinct fragments of the molecule and subsequently assemble them into the final structure. nih.govamazonaws.com

The ¹H and ¹³C NMR spectra of this compound provided the initial inventory of protons and carbons, respectively. The ¹H NMR spectrum revealed characteristic signals for olefinic protons in the conjugated triene systems, methine protons, methylene (B1212753) groups, and methyl groups. rsc.orgthieme-connect.de The chemical shifts and coupling constants of these protons offered preliminary clues about their chemical environment and neighboring atoms. preprints.org

The ¹³C NMR spectrum, often acquired in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, distinguished between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. nih.gov This information was critical for establishing the carbon skeleton of the molecule. The analysis identified key functional groups, including a carboxylic acid, two amide carbonyls, and several double bonds. nih.govpreprints.org

The comprehensive ¹H and ¹³C NMR data for this compound, as reported in the literature, are summarized below. nih.gov

Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD)

Position δC (ppm) δH (ppm), mult. (J in Hz)
Trienoic Acid Moiety
1 170.6 -
2 122.0 5.82, d (15.1)
3 145.7 7.28, dd (15.1, 10.9)
4 132.0 6.27, dd (14.8, 10.9)
5 143.0 6.57, m
6 133.0 6.27, m
7 141.2 7.01, m
8 39.5 2.37, m
9 50.8 3.34, t (6.9)
Amino Acid Moiety
1' 176.4 -
2' 47.7 2.65, m
2'-Me 14.1 1.07, d (6.9)
3' 71.8 3.90, d (2.9)
4' 48.7 3.25, m
Fatty Acid Moiety
1'' 170.0 -
2'' 124.9 5.70, d (9.4)
3'' 155.0 7.42, t (11.2)
4'' 129.8 6.13, t (11.2)
4''-Me 12.8 1.71, s
5'' 147.2 6.01, d (11.2)
6'' 37.6 2.14, m
7'' 75.6 4.10, m
8'' 38.3 1.40, m
9'' 26.6 1.25, m
10'' 33.0 1.25, m
11'' 23.8 1.25, m

Data sourced from Pohanka et al., 2005. nih.gov

While 1D NMR spectra provide a list of ingredients, 2D NMR experiments reveal how they are connected. researchgate.net For this compound, a combination of 2D NMR techniques was essential for assembling its constituent parts. amazonaws.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. blogspot.com For this compound, COSY spectra were used to trace the proton-proton connectivities within the individual building blocks, such as the long aliphatic chain of the fatty acid moiety and the amino acid fragments. nih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. blogspot.comwisc.edu This was particularly useful in identifying all the protons belonging to a specific structural fragment, for instance, linking the protons from C-2' to the methyl group at C-2'-Me and the proton at C-3' in the amino acid unit. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. columbia.edu This unequivocally assigned the carbon chemical shifts for all protonated carbons by linking the known ¹H signals to their corresponding ¹³C signals. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC was the key to connecting the different structural fragments of this compound. For example, correlations from the protons on C-9 to the amide carbonyl at C-1' linked the trienoic acid part to the amino acid moiety. Similarly, long-range correlations between protons on C-4' and the carbonyl carbon at C-1'' established the connection to the fatty acid chain, completing the assembly of the molecule's planar structure. nih.gov

Mass spectrometry provided complementary data that was vital for confirming the structural assignments made by NMR. High-Resolution Mass Spectrometry (HRMS) delivered a precise mass measurement of the molecular ion, which allowed for the determination of the elemental formula. nih.govbroadinstitute.org

For this compound, HRMS analysis yielded a molecular formula of C₃₂H₅₁N₃O₇. This formula was consistent with the number and types of atoms identified through the detailed analysis of the ¹³C NMR data. The mass spectrometer's ability to resolve isotopic peaks further validated this composition. nih.govbroadinstitute.org Furthermore, fragmentation patterns observed in MS/MS experiments can provide structural information by showing how the molecule breaks apart, often at the weakest bonds, such as the amide linkages, corroborating the sequence of the connected fragments. broadinstitute.orgscribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Frameworks

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Interpretation

Determination of Relative and Absolute Stereochemistry

Once the planar structure of this compound was established, the next challenge was to determine the three-dimensional arrangement of its atoms at the stereogenic centers and the geometry of its double bonds.

The geometry of the double bonds in the polyene chains was determined to be all E based on the large coupling constants (typically >15 Hz for ³JHH) observed in the ¹H NMR spectrum between the olefinic protons. nih.gov

Chiroptical methods are used to study chiral molecules, which are non-superimposable on their mirror images. nih.gov The primary technique used for this compound was the measurement of its optical rotation. nih.gov

Optical rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light. rudolphresearch.compressbooks.pub A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counter-clockwise. libretexts.orgrudolphresearch.com The specific rotation, [α], is a characteristic physical property of a chiral molecule. rudolphresearch.com

The original study on the natural product reported a specific rotation value for this compound, indicating that it was isolated as a single enantiomer. nih.gov Subsequent total synthesis of the compound confirmed the proposed absolute stereochemistry. lookchem.com The synthesis targeted the specific (2'S, 3'R) configuration for the amino acid core. The spectroscopic data of the synthetic material, including its chiroptical properties, matched those of the natural product, thereby confirming the absolute configuration at these centers. lookchem.com The stereocenter at C-7'' in the fatty acid tail was determined to be a mixture of R and S configurations, denoted as 7''RS. nih.govacs.org

Chemical Derivatization and Degradation Strategies for Stereochemical Assignment

The stereochemical assignment of this compound was further solidified through its total synthesis, which also served as a form of chemical correlation. lookchem.com The synthesis of key fragments and their subsequent assembly confirmed the proposed absolute configurations of the C11 and C12 stereocenters.

A critical step in the synthesis involved the transformation of an amino ester to an aldehyde via reduction with diisobutylaluminium hydride (DIBAL-H). lookchem.com This aldehyde was then subjected to a highly face-selective crotyltitanation reaction using a chiral complex, which established the desired stereochemistry of the homoallylic amino alcohol intermediate with high diastereoselectivity and enantioselectivity. lookchem.com

Furthermore, the synthesis of the C1–C19 fragment of this compound was achieved through the coupling of two key fragments: a carboxylic acid and a trienic protected amine, forming an amide bond. lookchem.com The successful synthesis and comparison of the spectroscopic data of the synthetic material with the natural product provided definitive proof of the assigned stereochemistry.

It was also observed that this compound is prone to macrolactonization in an acidic environment, such as with trifluoroacetic acid, to form the 19-membered ring lactone, FR252921. lookchem.com This transformation further supports the structural relationship between these natural products.

Crystallographic Analysis of this compound or its Derivatives (if available)

To date, there is no publicly available crystallographic data for this compound or its derivatives in the scientific literature. The structural and stereochemical information has been determined and confirmed through spectroscopic methods and total synthesis. acs.orglookchem.com

Data Tables

Table 1: Key Synthetic Reactions for Stereochemical Confirmation

Step Reactants Reagents Product Purpose
Crotyltitanation Amino ester-derived aldehyde (S,S)-B crotyltitanium complex Homoallylic amino alcohol Established C11 and C12 stereocenters with high diastereoselectivity (>95:5 d.r.) and enantioselectivity (>95% ee) lookchem.com
Amide Coupling Carboxylic acid 8, Amino trienic ester 5 HOBt, HBTU, NMM Amide 18 Formation of one of the key amide bonds in the backbone lookchem.com
Amide Coupling N-Boc deprotected amino alcohol, Carboxylic acid 13 Compound 20 (C1–C19 fragment) Connection of major fragments to construct the main carbon chain lookchem.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Pseudotrienic acid A
FR252921
FR252922
Diisobutylaluminium hydride (DIBAL-H)

Biosynthetic Pathway Investigation of Pseudotrienic Acid B

Proposed Polyketide Biosynthetic Origin of Pseudotrienic Acid B

The chemical structure of this compound strongly suggests it is a member of the polyketide family of natural products. acs.org Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs) through the sequential condensation of simple carboxylic acid units, such as acetyl-CoA and malonyl-CoA. nih.govgavinpublishers.com The biosynthesis is mechanistically similar to fatty acid synthesis. nih.gov

The prevailing hypothesis is that this compound is not synthesized directly in its open-chain form but is derived from the ring-opening of a large macrolactone precursor. acs.org This proposed macrolide precursor would be assembled on a Type I PKS, which consists of multiple modules. nih.govgavinpublishers.com Each module is responsible for one cycle of chain elongation, incorporating a specific extender unit and performing a defined set of reductive modifications. nih.gov

The assembly process would begin with a starter unit, likely an acyl-CoA, which is loaded onto the PKS. Subsequently, successive rounds of Claisen condensation with extender units, primarily malonyl-CoA or its derivatives, elongate the polyketide chain. nih.gov The specific domains within each PKS module—such as Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP)—catalyze this elongation. researchgate.net Additional domains like Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) would selectively reduce the β-keto group formed during each condensation, leading to the specific pattern of hydroxyl and methyl groups and the double bonds observed in the final product's backbone. aocs.org

The structural relationship between this compound and known macrolides provides strong evidence for this proposed origin. When subjected to acidic conditions (0.1% TFA), this compound readily cyclizes to form a lactone. This resulting macrolactone shares the same core bonding pattern as the potent immunosuppressive macrolides FR252921 and FR252922, which are also produced by a Pseudomonas species. acs.org This chemical behavior strongly supports the existence of a macrolide intermediate in the biosynthetic pathway of this compound.

Table 1: Proposed Starter and Extender Units for the Macrolide Precursor of this compound
Unit TypeProposed Precursor MoleculeRole in Biosynthesis
Starter UnitPropionyl-CoAInitiates the polyketide chain assembly. nih.gov
Extender UnitMalonyl-CoAUsed in multiple elongation cycles to add two-carbon units to the growing chain. nih.gov
Extender Unit(2S)-Methylmalonyl-CoAIncorporated to introduce methyl-branched carbons into the polyketide backbone. nih.gov

Mechanistic Hypothesis for Macrolide Precursor Ring Opening to this compound

The final step in the proposed biosynthesis of this compound is a crucial ring-opening event that converts the macrolactone precursor into the final seco-acid product. The leading mechanistic hypothesis for this transformation involves the nucleophilic attack of a water molecule on the ester carbonyl carbon (C-20 in the related FR252921 structure) of the macrolide ring.

This hydrolysis of the lactone ester bond would cleave the ring, yielding the linear carboxylic acid characteristic of this compound. This proposed mechanism is strongly supported by a key structural feature of the isolated natural product: this compound is found as a 1:1 mixture of epimers at the C-20 position. A non-enzymatic or enzymatically-catalyzed nucleophilic attack by water could readily lead to such a racemic or epimeric mixture at the site of ring opening.

The tendency of this compound to readily re-form a lactone in acidic conditions further corroborates this hypothesis, indicating the thermodynamic accessibility of the cyclic precursor state. The relationship with the macrolides FR252921 and FR252922, which are stable lactones, suggests that the ring-opening might be a final, dedicated step in the pathway, possibly catalyzed by a specific hydrolase enzyme to release the final product from its cyclic intermediate. acs.org

Identification and Characterization of Putative Biosynthetic Enzymes

While the specific enzymes for the this compound pathway have not been experimentally isolated and characterized, their functions can be predicted based on the proposed polyketide biosynthetic pathway. The core of the pathway would be a large, modular Type I Polyketide Synthase (PKS). nih.govgavinpublishers.com This PKS would contain a series of modules, each housing a collection of enzymatic domains responsible for a single elongation step.

In addition to the core PKS, a variety of "tailoring" enzymes would be required to complete the biosynthesis. These enzymes modify the polyketide backbone to generate the final, bioactive structure. For this compound, the most critical putative tailoring enzyme would be a hydrolase or a thioesterase with hydrolase activity, responsible for the final ring-opening of the macrolactone precursor. aocs.org

Table 2: Putative Enzymes in the Biosynthesis of this compound
Enzyme/Domain TypePredicted Function in this compound Biosynthesis
Acyltransferase (AT)Selects and loads the appropriate starter (e.g., propionyl-CoA) and extender units (e.g., malonyl-CoA) onto the Acyl Carrier Protein. researchgate.net
Acyl Carrier Protein (ACP)Carries the growing polyketide chain between the various catalytic domains of the PKS. researchgate.netmdpi.com
Ketosynthase (KS)Catalyzes the Claisen condensation between the growing chain and the newly loaded extender unit, extending the backbone by two carbons. researchgate.net
Ketoreductase (KR)Stereospecifically reduces the β-keto group of the growing chain to a hydroxyl group. researchgate.net
Dehydratase (DH)Eliminates the hydroxyl group to form a double bond in the polyketide backbone. researchgate.net
Thioesterase (TE) / HydrolaseCatalyzes the final step. In this specific pathway, it is hypothesized to hydrolyze the macrolactone ester bond to release the final open-chain this compound product. aocs.org

Genetic Analysis of the this compound Biosynthetic Gene Cluster (if identified)

As of current research, the specific biosynthetic gene cluster (BGC) responsible for producing this compound has not been explicitly identified or analyzed in the scientific literature. However, the principles of microbial genomics allow for a clear prediction of its structure and the methods by which it would be analyzed.

The BGC for this compound is expected to be a large cluster of contiguous genes, a common feature for secondary metabolite pathways in bacteria. nih.gov This cluster would contain the gene encoding the large, modular Type I PKS, which, due to its size, would be a prominent feature of the BGC. Alongside the PKS gene(s), the cluster would harbor genes for the necessary tailoring enzymes, such as the putative hydrolase for ring-opening, as well as regulatory proteins and potentially transporter proteins for secreting the final product. frontiersin.org

Identification of this cluster would typically involve genome mining of the producing organism, Pseudomonas sp. MF381-IODS. acs.org Scientists would search the genome for sequences homologous to known Type I PKS genes. Once a candidate "orphan" BGC is found, its gene products would be predicted through bioinformatic analysis. researchgate.net The function of each open reading frame (ORF) would be annotated by comparing its deduced amino acid sequence to databases of known biosynthetic enzymes. researchgate.net Confirmation that the identified BGC is indeed responsible for this compound production would require genetic experiments, such as inactivating a key gene (e.g., the PKS) in the native producer to abolish production, or heterologously expressing the entire BGC in a host organism like E. coli to induce production of the compound. gavinpublishers.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Pseudotrienic acid A
FR252921
FR252922
2,3-deepoxy-2,3-didehydrorhizoxin
Pyrrolnitrin
Acetyl-CoA
Malonyl-CoA
Propionyl-CoA
(2S)-Methylmalonyl-CoA

Mechanistic Investigations of Pseudotrienic Acid B S Biological Actions

Antimicrobial Activity Spectrum against Specific Microorganisms

Bioassay-guided fractionation of the liquid culture broth of Pseudomonas sp. MF381-IODS first identified Pseudotrienic acid B as a new antimicrobial substance. acs.org Research has demonstrated its inhibitory effects against both Gram-positive and Gram-negative bacteria. acs.orgslu.se

This compound has been shown to inhibit the growth of Staphylococcus aureus, a significant Gram-positive bacterium. acs.orgdntb.gov.ua Studies have determined the minimum inhibitory concentration (MIC) of this compound against S. aureus to be 70 μg/mL. acs.org This inhibitory action is a key aspect of its antimicrobial profile. acs.orgdntb.gov.ua The consistent findings of its activity against S. aureus underscore its potential as an antibacterial agent. acs.orgdntb.gov.uafrontiersin.org

In addition to its effects on Gram-positive bacteria, this compound exhibits antagonistic activity against the Gram-negative phytopathogen Pseudomonas syringae pv. syringae. acs.orgscispace.com The minimum inhibitory concentration (MIC) for this antagonism was also found to be 70 μg/mL. acs.org This demonstrates a broader spectrum of activity than some antimicrobial compounds. acs.orgscispace.com

Table 1: Antimicrobial Activity of this compound

Target Microorganism Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus Gram-positive bacterium 70 μg/mL acs.org
Pseudomonas syringae pv. syringae Gram-negative bacterium 70 μg/mL acs.org

Inhibition of Staphylococcus aureus Growth

Elucidation of Cellular and Molecular Targets in Microorganisms

Understanding how this compound exerts its antimicrobial effects requires investigation into its specific cellular and molecular targets within microorganisms.

The structure of this compound, with its lipophilic and amphipathic characteristics, suggests a potential mechanism involving the disruption of the bacterial cell membrane. nih.govmdpi.com This mode of action is common for many antimicrobial peptides and fatty acids, which can insert into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately cell death. nih.govfrontiersin.org The hydrophobic nature of such compounds allows them to interact with the lipid components of the membrane, disrupting its integrity. mdpi.com While direct studies on this compound's membrane disruption are not extensively detailed, this remains a primary hypothesized mechanism based on its chemical structure and the known actions of similar molecules. nih.govmdpi.com

Another potential avenue for the antimicrobial action of this compound is the interference with essential microbial metabolic pathways or enzymes. researchgate.netmdpi.com Many natural products exert their effects by inhibiting crucial cellular processes such as protein synthesis, DNA replication, or cell wall synthesis. mdpi.comnih.gov For instance, some antimicrobial agents inhibit enzymes critical for the respiratory chain or the synthesis of essential molecules like folic acid. mdpi.commdpi.com Given that this compound is a product of microbial metabolism itself, it is plausible that it could act as a competitive inhibitor or allosteric modulator of key enzymes in susceptible microorganisms. researchgate.netnih.gov However, specific enzymatic targets of this compound have yet to be definitively identified.

Potential Mechanisms of Cellular Membrane Disruption in Target Microbes

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological activity and for designing more potent analogs. dbaasp.orgnih.gov For this compound, its molecular architecture, featuring an E,E,E-trienic conjugated acid, two amide bonds, and a trisubstituted conjugated E,E-diene, is key to its antimicrobial function. lookchem.com

The total synthesis of this compound has provided a platform for generating derivatives and probing these relationships. lookchem.com For example, modifications to the fatty acyl chain or the peptide-like portion of the molecule could significantly impact its ability to interact with bacterial membranes or intracellular targets. nih.govnih.gov The observation that Pseudotrienic acids are prone to macrolactonization under acidic conditions to form immunosuppressive compounds suggests that the linear structure is important for its antimicrobial activity. lookchem.com Further synthesis of analogs with variations in the stereocenters and the length and saturation of the carbon chains will be instrumental in delineating the precise structural requirements for optimal antimicrobial efficacy. lookchem.comnih.gov

Advanced Research Avenues and Potential Applications Non Clinical

Exploring Chemodiversity of Pseudotrienic Acid Analogues from Natural Sources

The discovery of Pseudotrienic acids A and B from Pseudomonas sp. MF381-IODS highlights the potential of this bacterial genus as a source of novel bioactive polyketides. scilit.com The exploration of chemical diversity, or "chemodiversity," within naturally occurring analogues is a critical first step in understanding structure-activity relationships and identifying molecules with potentially enhanced or novel properties. Fungi, particularly those from genera like Cladosporium, are also recognized for their vast chemodiversity and ability to produce a wide array of natural products. frontiersin.org

The search for new Pseudotrienic acid analogues involves screening diverse microbial populations from various ecological niches. Organisms residing in unique and competitive environments, such as marine sediments or the rhizosphere of plants, are often prolific producers of secondary metabolites as a means of survival and communication. The isolation and characterization of these analogues provide a natural library of compounds that can inform synthetic and biosynthetic efforts.

Known Pseudotrienic Acid Analogue Producing Organism Key Structural Difference from Pseudotrienic Acid B
Pseudotrienic Acid APseudomonas sp. MF381-IODSLonger fatty acid side chain (hexadeca-3,5-dienoyl vs. tetradeca-3,5-dienoyl)

This table will be expanded as new natural analogues are discovered through ongoing bioprospecting efforts.

Strategies for Biosynthetic Pathway Engineering and Synthetic Biology Approaches to Analogues

The biosynthesis of this compound is mediated by a modular polyketide synthase (PKS) assembly line. acs.org This modular nature presents a remarkable opportunity for genetic engineering to create novel analogues. frontiersin.org Synthetic biology provides a powerful toolkit to rationally modify the PKS genes to produce "unnatural" natural products with tailored properties.

Strategies for engineering the this compound biosynthetic pathway include:

Module and Domain Swapping: Entire modules or individual catalytic domains (e.g., acyltransferase, ketoreductase) from other PKS pathways can be swapped into the this compound synthase. This can alter the incorporation of extender units or the stereochemistry of the resulting polyketide backbone. oup.complos.org

Site-Directed Mutagenesis: Specific amino acid changes can be introduced into the active sites of PKS domains to alter their substrate specificity or catalytic activity. For instance, mutating the acyltransferase (AT) domain could lead to the incorporation of different extender units, resulting in a diverse library of analogues. nih.gov

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic precursors that are analogues of the natural starter or extender units can lead to their incorporation into the final product, a technique known as mutasynthesis. frontiersin.org

Heterologous Expression: The entire this compound biosynthetic gene cluster can be transferred into a more genetically tractable host organism, such as Escherichia coli or Streptomyces coelicolor. nih.gov This facilitates easier genetic manipulation and can improve production yields.

These synthetic biology approaches enable the systematic exploration of the chemical space around this compound, potentially leading to the discovery of compounds with enhanced stability, novel bioactivities, or improved suitability for specific applications.

Development of Chemoenzymatic Synthetic Routes for Complex this compound Derivatives

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of traditional organic chemistry to construct complex molecules that are difficult to produce by either method alone. nih.govbeilstein-journals.org This approach is particularly well-suited for generating intricate derivatives of this compound. A concise and convergent synthesis of this compound itself has already been achieved, providing a foundation for such endeavors. researchgate.net

A general chemoenzymatic strategy for producing complex this compound derivatives could involve:

Biosynthesis of a Core Scaffold: Using the native or an engineered PKS, a core polyketide intermediate of this compound is produced.

Chemical Modification: The biosynthesized core is then subjected to a series of chemical reactions to introduce functionalities not readily accessible through biosynthesis. This could include the addition of fluorescent tags, cross-linking agents, or affinity probes.

Enzymatic Finalization: In some cases, a final enzymatic step, such as a regio- or stereoselective hydroxylation or glycosylation, could be used to complete the synthesis of the desired derivative.

This powerful combination of biological and chemical synthesis allows for the creation of highly tailored molecules for specific research purposes, such as probes for studying its mechanism of action or for developing diagnostic tools. The use of synthetic thiol-bearing molecules like N-acetylcysteamine (SNAC) is an invaluable tool in the chemoenzymatic synthesis of polyketides, enabling the construction of building blocks for further modification. researchgate.net

Comprehensive Mechanistic Studies of Host-Microbe Interactions Mediated by this compound

Many bacterial secondary metabolites, including polyketides, act as signaling molecules in complex interactions between different microbes and between microbes and their hosts. biorxiv.orgjst.go.jp There is evidence that some polyketides can influence the behavior of other organisms, for example, by inducing biofilm formation or triggering the production of other secondary metabolites. biorxiv.org Given its antimicrobial properties, this compound likely plays a role in mediating the interactions of its producing Pseudomonas strain with other microorganisms in its environment.

Future research will focus on elucidating the precise role of this compound in these interactions. This could involve:

Co-culture Experiments: Studying the effect of this compound on the growth, gene expression, and metabolite production of other bacteria and fungi in a controlled laboratory setting.

Transcriptomic and Proteomic Analyses: Investigating how host organisms or competing microbes alter their gene and protein expression in response to this compound.

Advanced Imaging Techniques: Using high-resolution microscopy to visualize the localization of this compound during interactions and its effect on the cellular structure of target organisms.

Invertebrate Model Systems: Employing model organisms like Caenorhabditis elegans to study how microbiota-derived polyketides can protect the host from pathogens. researchgate.net

Understanding these host-microbe interactions at a mechanistic level is crucial for appreciating the ecological role of this compound and for harnessing its potential in applications such as probiotics or as a tool to manipulate microbial communities.

Investigation of this compound as a Biocontrol Agent in Agricultural Systems

The increasing demand for sustainable agricultural practices has spurred the search for effective biological control agents to replace or supplement chemical pesticides. nih.gov Many microbial species, including those from the genera Bacillus and Trichoderma, produce antimicrobial compounds, such as polyketides, that enable them to act as biocontrol agents against plant pathogens. frontiersin.orgresearchgate.netmdpi.com The known antimicrobial activity of this compound against bacteria and fungi suggests its potential for use in agriculture. scilit.com

Research in this area will focus on:

Spectrum of Activity: Determining the range of plant pathogens, including fungi and bacteria, that are inhibited by this compound.

In Planta Efficacy: Evaluating the effectiveness of this compound in protecting crops from diseases in greenhouse and field trials.

Mechanism of Action: Investigating how this compound inhibits the growth of plant pathogens, which could involve disrupting cell membranes, inhibiting essential enzymes, or inducing plant defense responses.

Formulation and Delivery: Developing stable and effective formulations for applying this compound or its producing organism in an agricultural setting.

The development of this compound as a biocontrol agent could provide a more environmentally friendly approach to crop protection.

Potential Agricultural Pathogens Targeted by this compound
Staphylococcus aureus (known inhibitor)
Pseudomonas syringae pv. syringae (known inhibitor)
Other phytopathogenic bacteria
Phytopathogenic fungi

Computational Chemistry and Molecular Modeling for this compound Interactions

Computational chemistry and molecular modeling are powerful tools for studying the structure, properties, and interactions of complex molecules like this compound at an atomic level. nih.govrsc.org These in silico methods can provide insights that are difficult to obtain through experimental approaches alone and can guide the rational design of new experiments.

Applications of computational modeling in this compound research include:

Conformational Analysis: Predicting the three-dimensional shape of this compound and its derivatives, which is crucial for understanding their biological activity.

Molecular Docking: Simulating the interaction of this compound with its biological targets, such as enzymes or receptors, to predict binding modes and affinities. This can help to elucidate its mechanism of action. nih.gov

Modeling PKS-Domain Interactions: Understanding the protein-protein interactions within the this compound synthase is key to successful engineering efforts. Computational models can predict how modifications to the PKS might affect its structure and function. nih.govsrce.hr

Structure-Activity Relationship (SAR) Studies: Correlating the structural features of this compound analogues with their biological activity to build predictive models for designing new compounds with improved properties.

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new this compound derivatives with optimized properties for various applications.

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments to confirm structural identity. Assign all protons and carbons, comparing with published data for related compounds .
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Employ reverse-phase C18 columns with UV/Vis and high-resolution MS detection to assess purity (>95%) and detect degradation products .
  • Melting Point and Optical Rotation : Compare observed values with literature data to verify consistency.

Table 1 : Key Analytical Parameters

TechniqueCritical ParametersValidation Criteria
NMRSolvent (e.g., CDCl₃), δ (ppm) assignmentsMatch predicted splitting patterns
HPLC-MSMobile phase gradient, ion source settingsSingle peak (>95% area)
Melting PointHeating rate, calibration standards±2°C deviation from literature

(Basic) How should researchers design in vitro experiments to evaluate the biological activity of this compound?

Q. Answer :

  • Cell Line Selection : Use disease-relevant models (e.g., cancer cell lines for cytotoxicity assays or macrophages for anti-inflammatory studies). Include positive/negative controls (e.g., dexamethasone for inflammation) .
  • Dose-Response Curves : Test a range of concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values. Use triplicate wells and repeat experiments ≥3 times .
  • Endpoint Assays : Combine viability assays (MTT) with mechanistic readouts (e.g., ELISA for cytokine profiling) .

(Advanced) What strategies resolve contradictions in reported biological activities of this compound across studies?

Q. Answer :

  • Meta-Analysis Framework :
    • Systematically collate data from published studies using PRISMA guidelines .
    • Normalize variables (e.g., dose units, exposure time) to enable cross-study comparisons.
    • Apply statistical models (e.g., random-effects meta-regression) to identify confounding factors (e.g., cell line heterogeneity) .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell culture media, passage numbers) .

Table 2 : Common Sources of Data Variability

FactorMitigation Strategy
Cell PassageUse low-passage cells (≤10 passages)
Solvent EffectsUse DMSO controls (<0.1% final concentration)
Assay ProtocolsAdopt SOPs from consensus guidelines

(Advanced) How can researchers identify molecular targets of this compound in signaling pathways?

Q. Answer :

  • Proteomics : Perform affinity pull-down assays with biotinylated this compound, followed by LC-MS/MS to identify binding partners .
  • CRISPR-Cas9 Screening : Use genome-wide knockout libraries to pinpoint genes essential for compound activity .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to predict binding sites and validate via mutagenesis .

(Basic) What are best practices for synthesizing this compound in laboratory settings?

Q. Answer :

  • Route Optimization : Start with published synthetic pathways (e.g., terpenoid backbone modifications) and optimize reaction conditions (catalyst loading, temperature) .
  • Scalability : Ensure intermediates are characterized at each step (TLC, NMR) to avoid cumulative impurities .
  • Yield Documentation : Report isolated yields and purity for all batches to enable reproducibility .

(Advanced) What methodologies are effective for studying this compound in chronic disease models?

Q. Answer :

  • Animal Models : Use transgenic rodents (e.g., hypertensive rats for cardiovascular studies) with longitudinal dosing (e.g., 4–12 weeks) .
  • Endpoint Analysis : Combine histopathology (e.g., H&E staining) with biomarkers (e.g., serum TNF-α levels) .
  • Pharmacokinetics : Conduct LC-MS/MS plasma profiling to assess bioavailability and tissue distribution .

Table 3 : Key Parameters for Chronic Studies

ParameterRecommendation
Dosing FrequencyDaily oral gavage or osmotic pump infusion
Cohort Size≥10 animals/group to ensure statistical power
Control GroupsVehicle, positive control (e.g., captopril)

(Basic) How should researchers address batch-to-batch variability in this compound samples?

Q. Answer :

  • Quality Control (QC) : Implement strict QC protocols for each synthesis batch, including NMR, HPLC-MS, and bioactivity screening .
  • Storage Conditions : Store aliquots at -80°C under inert atmosphere to prevent degradation .

(Advanced) What computational tools aid in predicting this compound’s off-target effects?

Q. Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .
  • Toxicogenomics : Leverage LINCS or Connectivity Map data to predict gene expression changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.